Cas no 21666-38-6 (N-Hexane-d14)

N-Hexane-d14 化学的及び物理的性質

名前と識別子

-

- n-Hexane-d{14}

- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane

- Hexane-d14

- n-Hexane-d14

- DE270

- n-Hexane-d141000µg

- tetradecadeuterio-hexane

- Tetradecadeuterohexane

- VLKZOEOYAKHREP-ZLKPZJALSA-N

- DTXSID80176050

- 21666-38-6

- MFCD00037562

- D99424

- Q13640581

- J-014221

- AKOS015903201

- Hexane-d14, 99 atom % D

- Hexane-1,1,1,2,2,3,3,4,4,5,5,6,6,6-d14

- Hexane-d{14}

- n-Hexane-d14 (Reagent grade)

- N-HEXANE (D14, 98%)

- DTXCID1098541

- N-Hexane-d14

-

- MDL: MFCD00037562

- インチ: InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2

- InChIKey: VLKZOEOYAKHREP-ZLKPZJALSA-N

- ほほえんだ: C([2H])([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

計算された属性

- せいみつぶんしりょう: 100.19700

- どういたいしつりょう: 100.197425

- 同位体原子数: 14

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 3

- 複雑さ: 12

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”

- 密度みつど: 0.767 g/mL at 25 °C(lit.)

- ゆうかいてん: -95 °C (lit.)

- ふってん: 69 °C

- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >

- 屈折率: n20/D 1.3718(lit.)

- ようかいど: 0.0095g/l

- すいようせい: Mixes with most organic solvents, chloroform, ether and alcohol. Insoluble in water.

- あんていせい: Stable. Highly flammable. Incompatible with oxidizing agents, chlorine, fluorine, magnesium perchlorate.

- PSA: 0.00000

- LogP: 2.58660

- じょうきあつ: 132 mmHg ( 20 °C)

N-Hexane-d14 セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225,H304,H315,H336,H361,H373

- 警告文: P210,P261,P281,P301+P310,P331

- 危険物輸送番号:UN 1208 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-38-48/20-51/53-62-65-67

- セキュリティの説明: S9-S16-S29-S33-S36/37-S61-S62

- 福カードFコード:10-21

-

危険物標識:

- 包装グループ:II

- リスク用語:R11

- 包装カテゴリ:II

- ちょぞうじょうけん:Flammablesarea

- 危険レベル:3

- 爆発限界値(explosive limit):1.0-8.1%(V)

- 包装等級:II

- セキュリティ用語:3

- 危険レベル:3

N-Hexane-d14 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | DE270-1ml |

n-Hexane-D14 >99.0 Atom % D |

21666-38-6 | >99.0 Atom % D | 1ml |

£56.00 | 2022-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H79630-1g |

Hexane-d14 |

21666-38-6 | D14, 98% | 1g |

¥1502.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42312-5g |

n-Hexane-d{14}, 99%(Isotopic) |

21666-38-6 | 99% | 5g |

¥17100.00 | 2023-04-13 | |

| TRC | H294473-50mg |

N-Hexane-d14 |

21666-38-6 | 50mg |

$ 86.00 | 2023-09-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811498-1g |

Hexane-d14 |

21666-38-6 | 99 atom % D | 1g |

¥1,988.00 | 2022-01-12 | |

| TRC | H294473-10mg |

N-Hexane-d14 |

21666-38-6 | 10mg |

$ 64.00 | 2023-09-07 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42312-1g |

n-Hexane-d{14}, 99%(Isotopic) |

21666-38-6 | 99% | 1g |

¥3419.00 | 2023-04-13 | |

| abcr | AB258237-1 ml |

Hexane-d14, 99 atom%D; . |

21666-38-6 | 1 ml |

€86.60 | 2023-09-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 303003-1G |

21666-38-6 | 1G |

¥1235.91 | 2023-01-17 | |||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H121283-5g |

N-Hexane-d14 |

21666-38-6 | 99 atom % D | 5g |

¥5848.90 | 2023-09-02 |

N-Hexane-d14 関連文献

-

Takayuki Sato,Kimio Kunimori,Shigenobu Hayashi Phys. Chem. Chem. Phys. 1999 1 3839

-

Tobias Gruber,Frank Ei?mann,Margit Gruner,Luisa G. Heinz,Wilhelm Seichter,Edwin Weber CrystEngComm 2014 16 3730

-

Jinseong Jeong,Sehoon Park,Sukbok Chang Chem. Sci. 2016 7 5362

-

Peiguang Hu,Limei Chen,Christopher P. Deming,Lewis W. Bonny,Hsiau-Wei Lee,Shaowei Chen Chem. Commun. 2016 52 11631

-

Sumit Kumar,Lidong Wu,Neha Sharma,Ayushee,Kumar Kaushik,Maria Grishina,Bhupendra S. Chhikara,Poonam,Vladimir Potemkin,Brijesh Rathi RSC Adv. 2019 9 21031

-

Mikkel Bregnh?j,Michael Westberg,Frank Jensen,Peter R. Ogilby Phys. Chem. Chem. Phys. 2016 18 22946

-

Raphael Bühler,Maximilian Muhr,Johannes Stephan,Robert A. Wolf,Max Schütz,Christian Gemel,Roland A. Fischer Dalton Trans. 2023 52 10905

-

Martin J. Hollamby,Catherine F. Smith,Melanie M. Britton,Ashleigh E. Danks,Zoe Schnepp,Isabelle Grillo,Brian R. Pauw,Akihiro Kishimura,Takashi Nakanishi Phys. Chem. Chem. Phys. 2018 20 3373

-

Mathias Dowds,Dennis Bank,Jan Strueben,David Presa Soto,Frank D. S?nnichsen,Falk Renth,Friedrich Temps,Anne Staubitz J. Mater. Chem. C 2020 8 1835

-

Richard van Hameren,Arend M. van Buul,Dirk Visser,Richard K. Heenan,Stephen M. King,Alan E. Rowan,Roeland J. M. Nolte,Wim Pyckhout-Hintzen,Johannes A. A. W. Elemans,Martin C. Feiters Soft Matter 2014 10 9688

N-Hexane-d14に関する追加情報

Comprehensive Guide to N-Hexane-d14 (CAS No. 21666-38-6): Properties, Applications, and Industry Insights

N-Hexane-d14, identified by its CAS number 21666-38-6, is a deuterated form of n-hexane, a widely used solvent in analytical chemistry and research. This isotopically labeled compound has gained significant attention due to its unique properties, making it indispensable in NMR spectroscopy, mass spectrometry, and deuterium labeling studies. As laboratories increasingly adopt advanced techniques, the demand for high-purity deuterated solvents like N-Hexane-d14 continues to rise.

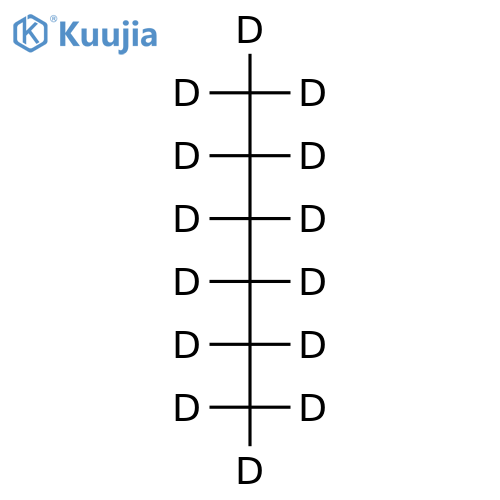

The molecular structure of N-Hexane-d14 features 14 deuterium atoms replacing all hydrogen atoms in the hexane chain, resulting in enhanced stability and minimal interference in sensitive experiments. Researchers frequently search for "N-Hexane-d14 uses" or "CAS 21666-38-6 specifications" to understand its role in quantitative analysis and isotope dilution methods. Its low proton background makes it ideal for deuterium NMR applications, where signal clarity is critical.

Recent trends show growing interest in sustainable laboratory practices, prompting questions like "Is N-Hexane-d14 recyclable?" While deuterated compounds require specialized handling, their reusability in certain processes aligns with green chemistry initiatives. The compound’s compatibility with GC-MS systems and HPLC methodologies also positions it as a versatile tool for pharmaceutical impurity profiling and environmental analysis.

Analytical laboratories often inquire about "N-Hexane-d14 vs. protonated hexane" when designing experiments. The key advantage lies in its ability to eliminate solvent peak overlap in spectra, a common challenge in structural elucidation. Manufacturers emphasize ≥99.5% isotopic purity (a frequent search term) to ensure reproducibility in kinetic studies and metabolic research.

Emerging applications in battery electrolyte research and deuterium oxide tracing have further expanded the relevance of CAS 21666-38-6. With the rise of AI-assisted molecular modeling, accurate experimental data using deuterated standards becomes paramount—explaining why queries like "N-Hexane-d14 computational chemistry" are increasing. Proper storage conditions (argon atmosphere, light-sensitive packaging) remain critical discussion points among purchasers.

As regulatory standards evolve, documentation for deuterated chemical compliance (e.g., REACH certification for 21666-38-6) has become a priority for suppliers. The compound’s role in COVID-19 drug development (as a tracer solvent) and biomarker discovery underscores its cross-disciplinary value. For researchers comparing "N-Hexane-d14 price per gram," factors like batch-to-batch consistency and supplier reliability often outweigh cost considerations.

Future directions may see N-Hexane-d14 integrated into quantum sensing technologies and neutron scattering experiments, given deuterium’s unique nuclear properties. Current best practices recommend verifying residual proton content via FTIR validation—a technical detail increasingly searched alongside the CAS number. This reflects the compound’s niche yet expanding role in precision science.